4-(Piperidin-1-ylsulfonyl)aniline
Overview
Description
4-(Piperidin-1-ylsulfonyl)aniline, also known as 4PSA, is a compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Piperidin-1-ylsulfonyl)aniline is 1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 . This indicates that the molecule consists of a piperidine ring attached to a sulfonyl group, which is further attached to an aniline group.Physical And Chemical Properties Analysis
4-(Piperidin-1-ylsulfonyl)aniline is a solid substance with a molecular weight of 240.32 g/mol . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Antimicrobial Activity
This compound has been observed to show higher antimicrobial activity compared to reference drugs. It is used in the synthesis of compounds that exhibit this activity .
Proteomics Research
It is a specialty product used in proteomics research applications, which involves the study of proteomes and their functions .
Inhibition of Bacterial Growth
4-(Piperidin-1-ylsulfonyl)aniline inhibits bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication .
Antiviral Activity
Piperidine derivatives, including those with a 4-(piperidin-1-ylsulfonyl)aniline structure, have shown activity against different viruses .
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-1-ylsulfonyl)aniline is Dihydrofolate Reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. It is involved in the reduction of dihydrofolate to tetrahydrofolate, which is a critical step in the folate cycle .
Mode of Action
4-(Piperidin-1-ylsulfonyl)aniline interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the folate cycle. As a result, the synthesis of nucleotides and DNA is hindered, which can lead to cell cycle arrest .
Biochemical Pathways
The inhibition of DHFR affects the folate cycle, a biochemical pathway critical for cell growth and division. The disruption of this pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication. This can result in cell cycle arrest and potentially cell death .
Result of Action
The inhibition of DHFR by 4-(Piperidin-1-ylsulfonyl)aniline can lead to cell cycle arrest, potentially resulting in cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .
Action Environment
The action, efficacy, and stability of 4-(Piperidin-1-ylsulfonyl)aniline can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Furthermore, its chemical stability has been reported under recommended temperatures and pressures .
Safety and Hazards
properties
IUPAC Name |
4-piperidin-1-ylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBIWZAAMPNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284853 | |
Record name | 4-(Piperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylsulfonyl)aniline | |
CAS RN |
6336-68-1 | |
Record name | 6336-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Piperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6336-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.